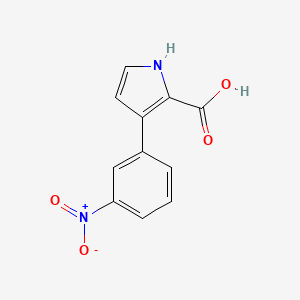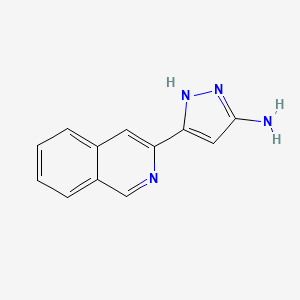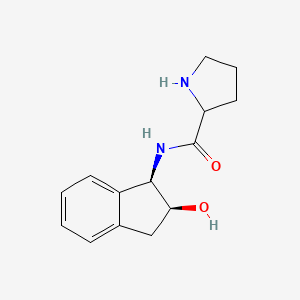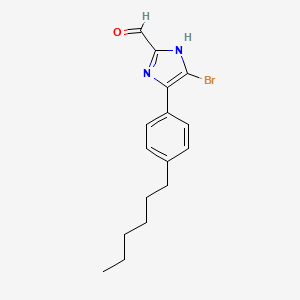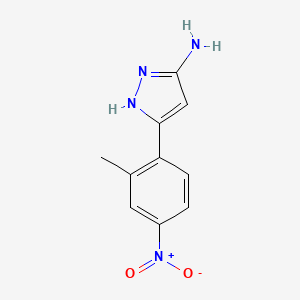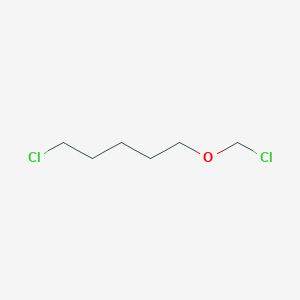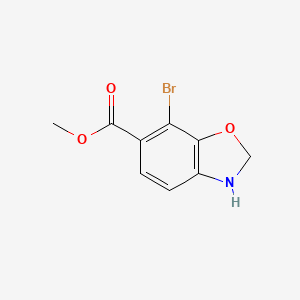
Methyl 7-Bromo-2,3-dihydrobenzoxazole-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD33401684 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD33401684 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. One common method involves the use of triazolo ring compounds, which are reacted with methanesulfonate to form the desired compound . The reaction conditions often include specific temperatures, solvents, and catalysts to facilitate the formation of the compound.
Industrial Production Methods
For industrial-scale production, the preparation method must be efficient and cost-effective. The process involves optimizing the reaction conditions to maximize yield and minimize waste. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
MFCD33401684 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
The reactions involving MFCD33401684 typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions might use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts and specific solvents to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted products, depending on the nature of the substituents introduced .
Aplicaciones Científicas De Investigación
MFCD33401684 has a broad range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways and targets.
Industry: MFCD33401684 is used in the development of new materials and as a component in various industrial processes .
Mecanismo De Acción
The mechanism of action of MFCD33401684 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
MFCD33401684 can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
- Triazolo ring compounds
- Methanesulfonate derivatives
- Other substituted triazoles
Uniqueness
What sets MFCD33401684 apart from these similar compounds is its unique combination of stability, reactivity, and specific biological activities.
Propiedades
Fórmula molecular |
C9H8BrNO3 |
|---|---|
Peso molecular |
258.07 g/mol |
Nombre IUPAC |
methyl 7-bromo-2,3-dihydro-1,3-benzoxazole-6-carboxylate |
InChI |
InChI=1S/C9H8BrNO3/c1-13-9(12)5-2-3-6-8(7(5)10)14-4-11-6/h2-3,11H,4H2,1H3 |
Clave InChI |
PYRWXVGNFVSANT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C2=C(C=C1)NCO2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


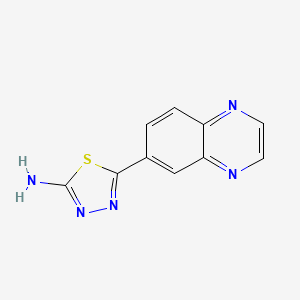
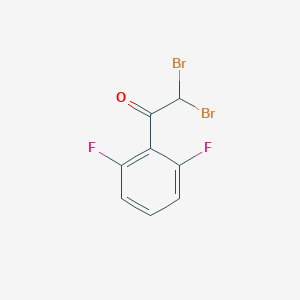

![8-Bromo-1-fluorodibenzo[b,d]furan](/img/structure/B13706372.png)
